1-Anthracenebutyric Acid
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H11Na2O7P |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
disodium;[(2R)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P.2Na/c1-5(8,3-6)4(7)2-12-13(9,10)11;;/h4,6-8H,2-3H2,1H3,(H2,9,10,11);;/q;2*+1/p-2/t4-,5?;;/m1../s1 |
InChI Key |
XSGQWNNZXHPJOT-LQAUIFMOSA-L |
Isomeric SMILES |
CC(CO)([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
CC(CO)(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 1 Anthracenebutyric Acid and Its Analogues
Established Synthetic Routes to Anthracene-Substituted Carboxylic Acids
The creation of a carboxylic acid functional group on an anthracene (B1667546) scaffold can be achieved through several well-established chemical transformations. These methods, foundational to organic synthesis, provide reliable pathways to compounds like 1-anthracenebutyric acid and its isomers.
Classical Organic Synthesis Approaches
Traditional methods for synthesizing anthracene carboxylic acids generally rely on a few key types of reactions: Friedel-Crafts acylation, oxidation of alkyl or oxygenated side chains, and the carbonation of organometallic intermediates.
Friedel-Crafts Acylation : This is a powerful method for introducing an acyl group onto the anthracene nucleus. numberanalytics.com The reaction of anthracene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can yield various acylated anthracenes. researchgate.net For instance, the acetylation of anthracene can lead to substitution at the 1-, 2-, or 9-positions depending on the solvent and reaction conditions. researchgate.net The resulting ketone can then be further manipulated, for example, through a Willgerodt-Kindler reaction or by reduction and subsequent oxidation of the alkyl chain, to yield the desired carboxylic acid.
Oxidation of Precursors : A common and direct route involves the oxidation of an anthracene derivative bearing a suitable side chain. For example, 9-anthraldehyde (B167246) can be oxidized to anthracene-9-carboxylic acid using various oxidizing agents, including sodium chlorite. patsnap.comgoogle.com This principle can be extended to synthesize this compound from a precursor like 1-(4-hydroxybutyl)anthracene or 1-anthracenepropionaldehyde.
Carbonation of Organometallic Reagents : This approach involves the reaction of an organometallic derivative of anthracene with carbon dioxide (dry ice). google.com First, a haloanthracene, such as 1-bromoanthracene, is converted into a more reactive organometallic species, typically an organolithium or Grignard reagent. This is achieved by reacting the haloanthracene with an appropriate metal, like lithium, or a reagent like n-butyllithium. rsc.org Subsequent reaction of this intermediate with solid carbon dioxide, followed by an acidic workup, yields the corresponding anthracene carboxylic acid. rsc.org
| Method | Typical Reactants | Key Reagents | Intermediate/Product Type | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Anthracene, Acyl Halide/Anhydride | AlCl₃ (Lewis Acid) | Acylanthracene | numberanalytics.comresearchgate.net |
| Oxidation | Anthracene Aldehyde/Alcohol | Sodium Chlorite, KMnO₄ | Anthracene Carboxylic Acid | patsnap.comgoogle.comchemicalbook.com |
| Carbonation | Haloanthracene | n-Butyllithium, Mg; CO₂ (dry ice) | Anthracene Carboxylic Acid | google.comrsc.org |
Hapten Synthesis Methodologies (e.g., Mixed Anhydride Reaction, Active Ester Method for related compounds)
The carboxylic acid group of this compound makes it a suitable candidate for use as a hapten. Haptens are small molecules that, when conjugated to a larger carrier molecule like a protein, can elicit an immune response to generate specific antibodies. d-nb.infosemmelweis.hu The covalent linkage of the hapten to the carrier protein is crucial and is typically achieved by activating the carboxylic acid group. Two prevalent methods for this activation are the mixed anhydride reaction and the active ester method. nih.gov
A study on the development of an immunoassay for anthracene utilized a related compound, 9-anthracenebutanoic acid, gamma-oxo-, as the hapten. nih.govresearchgate.net This research provides a direct example of these methodologies applied to an anthracene-based structure.
Mixed Anhydride Reaction (MAR) : In this method, the hapten's carboxylic acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base. This forms a highly reactive mixed anhydride intermediate. This intermediate readily reacts with the primary amine groups (e.g., from lysine (B10760008) residues) on the surface of a carrier protein, such as ovalbumin (OVA), to form a stable amide bond. nih.govnih.gov
Active Ester Method (AEM) : This is arguably the most common method for protein conjugation. The carboxylic acid of the hapten is activated by converting it into a more stable, yet sufficiently reactive, "active ester." researchgate.net This is often done by reacting the acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS-ester of the hapten can be isolated and then reacted with the amine groups of a carrier protein, such as bovine serum albumin (BSA), to form the conjugate. nih.gov
| Methodology | Activating Agents | Key Intermediate | Advantages | Example Carrier Protein | Reference |
|---|---|---|---|---|---|
| Mixed Anhydride Reaction (MAR) | Alkyl Chloroformate, Base | Mixed Anhydride | Fast reaction | Ovalbumin (OVA) | nih.govnih.gov |
| Active Ester Method (AEM) | NHS, Carbodiimide (EDC/DCC) | NHS-Ester | Stable intermediate, high efficiency | Bovine Serum Albumin (BSA) | nih.govresearchgate.net |
Advanced Synthetic Strategies for Functionalized Anthracenebutyric Acid Systems
Modern organic synthesis offers more sophisticated and efficient strategies for constructing functionalized anthracene systems. These advanced methods often employ transition-metal catalysts to achieve high levels of selectivity and functional group tolerance, enabling the creation of complex molecular architectures that may be difficult to access via classical routes. nih.gov
Metal-Catalyzed Cross-Coupling Reactions : Reactions such as the Suzuki-Miyaura coupling have been used to synthesize anthracene derivatives. numberanalytics.comnih.gov These methods involve the palladium-catalyzed reaction between an organoboron compound and an organic halide, providing a powerful tool for forming carbon-carbon bonds and building the anthracene scaffold or adding substituents to it.
C–H Bond Activation/Functionalization : A significant advancement in synthesis is the direct functionalization of C–H bonds. beilstein-journals.org Palladium-catalyzed C–H activation strategies allow for the introduction of aryl or alkenyl groups onto the anthracene core without prior conversion of the C-H bond into a more reactive group (like a halide or organometallic). nih.govbeilstein-journals.org This approach, often directed by a functional group already on the molecule, is highly atom-economical and can simplify synthetic sequences significantly. beilstein-journals.org
Modern Cyclization and Annulation Reactions : The core three-ring structure of anthracene can be constructed through advanced cyclization reactions. beilstein-journals.org Examples include zinc iodide-catalyzed Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to form anthraquinone (B42736) derivatives, which can then be reduced. nih.govbeilstein-journals.org Additionally, gold-catalyzed cyclizations of specifically designed o-alkynyldiarylmethanes provide a concise route to substituted anthracenes under mild conditions. beilstein-journals.org
| Strategy | Typical Catalyst | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Cross-Coupling | Palladium (Pd) complexes | Suzuki-Miyaura | Efficient C-C bond formation | numberanalytics.comnih.gov |
| C-H Activation | Palladium (Pd) acetate | Direct Arylation/Alkenylation | High atom economy, fewer steps | nih.govbeilstein-journals.orgbeilstein-journals.org |
| Catalytic Cyclization | Gold (Au), Zinc (Zn) salts | Diels-Alder, Intramolecular Cyclization | Mild conditions, complex scaffolds | nih.govbeilstein-journals.org |
Elucidation of Molecular Structure Through Advanced Spectroscopic and Crystallographic Techniques
Vibrational Spectroscopy for Functional Group Identification in 1-Anthracenebutyric Acid
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique that probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a molecule.
An FTIR spectrum is generated by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. vscht.cz These absorption frequencies correspond to the vibrational energies of specific chemical bonds.
The FTIR spectrum of this compound will display characteristic absorption bands for the functional groups present in its structure. The carboxylic acid group gives rise to two particularly strong and easily identifiable absorptions:
A very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, due to hydrogen bonding. youtube.com
A sharp and intense C=O (carbonyl) stretching band, usually found between 1700 and 1725 cm⁻¹.
The aromatic anthracene (B1667546) ring will exhibit several characteristic absorptions:
C-H stretching vibrations just above 3000 cm⁻¹.
C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Out-of-plane C-H bending vibrations (often referred to as "aromatic wags") in the 900-675 cm⁻¹ region, the exact positions of which can provide information about the substitution pattern of the ring.
The aliphatic butyric acid chain will show C-H stretching vibrations just below 3000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Sharp, Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
By analyzing the positions, shapes, and intensities of these absorption bands, FTIR spectroscopy provides a rapid and reliable method for confirming the presence of the key functional groups in this compound.
Raman Spectroscopy
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding insights into chemical structure, phase, and polymorphism. The technique relies on the inelastic scattering of monochromatic light, a process known as Raman scattering. libretexts.org When laser light interacts with a molecule, it can excite the molecule into a virtual energy state. While most of the light is scattered elastically (Rayleigh scattering) with the same energy as the incident photons, a small fraction is scattered inelastically. libretexts.org This inelastic scattering results in the energy of the scattered photons being different from the incident photons; the energy difference, known as the Raman shift, corresponds to the energy of specific vibrational modes within the molecule. libretexts.org
For this compound, a Raman spectrum would exhibit a series of characteristic peaks corresponding to the distinct vibrational modes of its functional groups. The aromatic anthracene core would produce strong signals due to ring stretching and breathing modes. nih.gov The aliphatic butyric acid side chain and the carboxylic acid group would also give rise to specific Raman bands.
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: From the butyric acid chain, appearing in the 2800-3000 cm⁻¹ range.
Carbonyl C=O Stretching: A strong band from the carboxylic acid group, usually found between 1640 and 1750 cm⁻¹.
Anthracene Ring C=C Stretching: Multiple sharp, intense peaks between 1300 and 1650 cm⁻¹, which are characteristic of the polycyclic aromatic structure. nih.gov
C-H Bending and C-C Stretching: A complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and stretching vibrations of the entire molecule.
The analysis of these Raman shifts provides a structural fingerprint of the molecule, allowing for its identification and conformational analysis. nih.govnih.gov
Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Anthracene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Butyric Acid Chain | 2800 - 3000 |
| Carbonyl C=O Stretch | Carboxylic Acid | 1640 - 1750 |
| Aromatic Ring C=C Stretch | Anthracene Ring | 1300 - 1650 |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 |
X-ray Crystallography for Crystalline Structure Determination of this compound
X-ray crystallography is a definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org The technique is based on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline solid. nih.gov By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the mean positions of the atoms, their chemical bonds, and other structural information can be determined. wikipedia.org
Single-Crystal X-ray Diffraction for Atomic Arrangement and Conformation
Single-Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise and detailed information about the internal lattice and molecular structure of crystalline materials. carleton.educreative-biostructure.com To perform this analysis, a high-quality single crystal of this compound, typically 30 to 300 microns in size, is required. creative-biostructure.com This crystal is mounted on a goniometer and rotated in a focused beam of monochromatic X-rays. youtube.com
As the crystal rotates, the X-rays diffract off the regularly spaced planes of atoms in the crystal lattice when the conditions of Bragg's Law (nλ = 2d sinθ) are met. carleton.edu A detector records the positions and intensities of the thousands of unique diffraction spots, or reflections. nih.govyoutube.com This diffraction data is then processed to calculate a three-dimensional electron density map. fzu.cz By fitting the known atoms of this compound (carbon, hydrogen, and oxygen) into this map, a definitive molecular structure is obtained.
The resulting structural model provides highly accurate data on:
Atomic Positions: The precise coordinates of each atom within the crystal's unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry. carleton.educreative-biostructure.com
Molecular Conformation: The specific three-dimensional arrangement and torsion angles of the molecule in the solid state, including the orientation of the butyric acid chain relative to the planar anthracene ring.
Intermolecular Interactions: Details of how individual molecules pack together in the crystal lattice, including hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking interactions between anthracene rings. fzu.cz
Typical Parameters Determined by Single-Crystal XRD
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | Describes the symmetry elements of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. |
| Volume (V) | The volume of the unit cell. |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths (Å) | The precise distance between pairs of bonded atoms. carleton.edu |
| Bond Angles (°) | The angle formed by three consecutively bonded atoms. carleton.edu |
Powder X-ray Diffraction for Bulk Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk or polycrystalline sample. carleton.eduwikipedia.org Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a finely ground powder containing a vast number of tiny, randomly oriented crystallites. libretexts.org
In a powder diffractometer, a monochromatic X-ray beam is directed at the flattened powder sample. As the sample rotates, the detector scans through a range of angles (2θ) to collect the diffracted X-rays. carleton.edu Constructive interference occurs at angles that satisfy Bragg's law for the various lattice planes present in the crystallites. Because the sample contains crystallites in every possible orientation, all possible diffraction peaks for that crystalline phase are detected during the scan. libretexts.org
The output is a diffractogram, which is a plot of diffraction intensity versus the detector angle 2θ. This pattern is a unique "fingerprint" for a specific crystalline solid. ucmerced.edu For this compound, PXRD is primarily used for:
Phase Identification: By comparing the experimental diffractogram to patterns in a reference database, the crystalline phase of the sample can be unambiguously identified. carleton.edu
Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffractogram, allowing for the assessment of the bulk sample's purity. carleton.edu
Polymorph Screening: Different crystalline forms (polymorphs) of this compound would each produce a distinct and unique powder pattern.
Determination of Unit Cell Parameters: The positions of the diffraction peaks can be used to determine and refine the lattice parameters of the crystal structure. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. In organic molecules, the most common electronic transitions involve the promotion of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. youtube.comyoutube.com
The structure of this compound contains a large, conjugated π-electron system within the anthracene moiety, which acts as a strong chromophore. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light in the UV region of the spectrum. The primary electronic transitions expected for this compound are π → π* transitions. youtube.com
A UV-Vis spectrum, a plot of absorbance versus wavelength, would show characteristic absorption bands for this compound. The anthracene core typically displays a structured absorption profile with several distinct peaks (λmax), which is a hallmark of polycyclic aromatic hydrocarbons. The butyric acid side chain is a saturated group and does not absorb significantly in the UV-Vis region, so it is not expected to substantially alter the characteristic spectrum of the anthracene chromophore.
Electronic Transitions in UV-Vis Spectroscopy
| Transition | Description | Typical Chromophores | Expected Region for this compound |
|---|---|---|---|
| σ → σ | Excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. Requires high energy. | Alkanes | Far UV (<200 nm) |
| n → σ | Excitation of a non-bonding electron to a sigma anti-bonding orbital. | Compounds with lone pairs (e.g., ethers, amines) | Far UV (~200 nm) |
| π → π | Excitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. | Conjugated systems (alkenes, aromatics) | UV Region (200-400 nm) |
| n → π | Excitation of a non-bonding electron to a pi anti-bonding orbital. Often a weaker absorption. | Carbonyls, nitro compounds | UV/Visible Region (>250 nm) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound (C₁₈H₁₆O₂), the calculated molecular weight is 264.32 g/mol . pharmaffiliates.combio-fount.com
In a mass spectrometry experiment, the sample is first ionized. The resulting molecular ion (M⁺ or [M+H]⁺) and any fragment ions are then separated based on their m/z ratio and detected. The spectrum plots the relative abundance of these ions as a function of their m/z value. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight of the compound. bris.ac.uk
Under the high-energy conditions of the mass spectrometer, the molecular ion often undergoes fragmentation, breaking apart at its weakest bonds. youtube.com The analysis of these fragment ions provides valuable structural information. For this compound, predictable fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carboxylic acid group.
McLafferty Rearrangement: A potential rearrangement involving the carbonyl group and a gamma-hydrogen on the alkyl chain, leading to the loss of a neutral molecule.
Loss of the Side Chain: Cleavage of the bond connecting the butyric acid chain to the anthracene ring, which would result in a highly stable anthracenylmethyl cation.
Cleavage of the Alkyl Chain: Fragmentation at various points along the four-carbon chain.
Predicted Mass Spectrometry Fragments for this compound
| m/z Value (approx.) | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 264 | [C₁₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 246 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |
| 219 | [M - COOH]⁺ | Loss of the carboxyl group |
| 191 | [C₁₅H₁₁]⁺ | Loss of the butyric acid side chain (C₄H₅O₂) |
| 178 | [C₁₄H₁₀]⁺ | Anthracene cation radical (from cleavage and rearrangement) |
Complementary Application of Spectroscopic and Crystallographic Methods for Comprehensive Structural Characterization
A comprehensive and unambiguous structural characterization of this compound is best achieved through the complementary application of multiple spectroscopic and crystallographic techniques. While each method provides specific and valuable information, their combined use allows for a complete elucidation of the molecule's identity, purity, and three-dimensional structure. nih.gov
The analytical workflow typically proceeds as follows:
Mass Spectrometry provides the initial confirmation of the molecular formula by determining the precise molecular weight of the compound. Its fragmentation pattern offers the first clues to the molecule's structural components, such as the presence of the anthracene core and the butyric acid side chain.
UV-Vis Spectroscopy confirms the presence of the anthracene chromophore through its characteristic π → π* electronic transitions, providing information about the conjugated π-electron system.
Raman Spectroscopy offers a detailed vibrational fingerprint of the molecule. It confirms the presence of all key functional groups (aromatic ring, alkyl chain, carboxylic acid) and can provide insights into the molecular conformation and intermolecular interactions in the solid state.
X-ray Crystallography provides the ultimate and most definitive structural information. Powder XRD is used first to confirm the bulk crystallinity and phase purity of the sample. Subsequently, single-crystal XRD determines the exact three-dimensional arrangement of atoms in the solid state, yielding precise bond lengths, bond angles, and details of molecular packing. nih.gov
By integrating the data from these techniques, a complete picture of this compound emerges. Mass spectrometry confirms what it is (molecular formula), UV-Vis and Raman spectroscopy describe its electronic and vibrational properties, and X-ray crystallography reveals precisely how its atoms are arranged in space. This synergistic approach is the cornerstone of modern chemical characterization, ensuring a thorough and accurate understanding of the compound's structure.
Computational Chemistry Approaches to 1 Anthracenebutyric Acid
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT is particularly useful for studying the electronic properties and reactivity of organic molecules like 1-Anthracenebutyric Acid.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
| Parameter | Value |
|---|---|
| C-C (aromatic) | ~1.39 - 1.43 Å |
| C-C (aliphatic) | ~1.53 - 1.54 Å |
| C-O (carboxyl) | ~1.21 Å (C=O), ~1.36 Å (C-OH) |
| C-C-C (aromatic) | ~120° |
| C-C-C (aliphatic) | ~109.5° |
| O-C=O (carboxyl) | ~123° |
Note: The values in the table are representative and based on DFT calculations of similar anthracene (B1667546) and carboxylic acid-containing molecules. Specific values for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comyoutube.comlibretexts.orgwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. ijarset.comresearchgate.netresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical softness and electrophilicity. Chemical softness is a measure of a molecule's polarizability and is inversely related to the HOMO-LUMO gap. Electrophilicity is a measure of a molecule's ability to accept electrons.
The following table presents calculated values for these properties for anthracene, which serves as a model for the aromatic core of this compound. The presence of the butyric acid group is expected to slightly modify these values.
| Property | Value (eV) |
|---|---|
| EHOMO | -5.50 |
| ELUMO | -1.50 |
| HOMO-LUMO Gap | 4.00 |
| Chemical Hardness (η) | 2.00 |
| Chemical Softness (S) | 0.25 |
| Electrophilicity (ω) | 3.06 |
Note: The values in the table are based on DFT calculations for anthracene and are intended to be illustrative for the aromatic system of this compound. The butyric acid substituent will influence these values.
Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.govmdpi.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. By comparing the calculated vibrational spectrum with an experimental one, it is possible to assign the observed absorption bands to specific molecular motions. This correlation provides a detailed understanding of the molecule's vibrational properties and can be used to confirm its structure.
For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the aromatic C-H stretching and bending modes of the anthracene core, as well as the C-H, C=O, and O-H stretching and bending modes of the butyric acid side chain. biointerfaceresearch.com
The following table lists some of the expected characteristic vibrational frequencies for this compound based on typical ranges for its functional groups.
| Vibrational Mode | Expected Frequency Range (cm-1) |
|---|---|
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (carboxylic acid) | 1725 - 1700 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (carboxylic acid) | 1320 - 1210 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. nih.govnmrdb.orgliverpool.ac.uknih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. imist.magaussian.commodgraph.co.uk These calculations provide theoretical NMR spectra that can be compared with experimental data to aid in the assignment of signals and confirm the molecular structure.
For this compound, theoretical predictions would help to assign the signals of the protons and carbons in the anthracene core and the butyric acid side chain. The chemical shifts of the aromatic protons would be influenced by their position on the anthracene ring system, while the shifts of the aliphatic protons would depend on their proximity to the carboxylic acid group.
The following table provides estimated 1H NMR chemical shifts for the different types of protons in this compound, based on typical values for similar structural motifs.
| Proton Type | Estimated Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 |
| Aromatic (Anthracene) | 7.4 - 8.5 |
| Methylene (-CH2-) adjacent to COOH | ~2.4 |
| Methylene (-CH2-) adjacent to anthracene | ~3.2 |
| Methylene (-CH2-) in the middle of the chain | ~2.1 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.govmdpi.comgithub.ioresearchgate.netdntb.gov.uanih.govmdpi.commdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound.
The butyric acid side chain of this compound is flexible and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.
Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in different environments, such as in solution or in the solid state. These simulations can reveal how molecules of this compound interact with each other through forces like hydrogen bonding (via the carboxylic acid groups) and π-stacking (via the anthracene rings). Understanding these interactions is important for predicting the aggregation behavior and bulk properties of the compound.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. researchgate.netrsc.orgnih.gov By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway and determine the activation energies for each step.
For this compound, these methods could be applied to study various reactions, such as the esterification of the carboxylic acid group or electrophilic substitution on the anthracene ring. nih.gov For example, a DFT study of the esterification reaction would involve identifying the transition state for the nucleophilic attack of an alcohol on the protonated carbonyl carbon and calculating the associated energy barrier. This would provide a detailed understanding of the reaction's kinetics and mechanism at the molecular level. Similarly, the reactivity of the anthracene core towards radicals or other reagents could be investigated to predict the most likely sites of reaction and the corresponding reaction pathways.
Multi-scale Computational Modeling Incorporating this compound Systems
Multi-scale computational modeling has emerged as a powerful strategy in computational chemistry to investigate complex chemical and biological systems that span a wide range of length and time scales. researchgate.net These methods bridge the gap between highly accurate but computationally expensive quantum mechanical (QM) calculations and more efficient but less detailed classical molecular mechanics (MM) or coarse-grained (CG) simulations. By integrating different levels of theory, multi-scale models can provide a comprehensive understanding of a system's behavior, from electronic rearrangements in a small, reactive region to the large-scale dynamics of the surrounding environment. researchgate.net
While specific multi-scale computational studies focused exclusively on this compound are not extensively documented in peer-reviewed literature, the application of these established methodologies can be readily conceptualized for this molecule. Such models would be invaluable for exploring its behavior in complex environments, such as its interaction with biological macromolecules or its self-assembly in solution.
A prominent multi-scale technique is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.govarxiv.org In a hypothetical QM/MM study of this compound interacting with a protein, the molecule itself and the critical amino acid residues in the binding site would be treated with a QM method, such as Density Functional Theory (DFT). This allows for an accurate description of electronic effects like polarization, charge transfer, and the formation/breaking of non-covalent interactions (e.g., hydrogen bonds or π-π stacking involving the anthracene ring). The remainder of the protein and the surrounding solvent would be treated using a classical MM force field. arxiv.orgnih.gov This partitioning scheme provides a balance between accuracy and computational feasibility, enabling the study of phenomena like binding affinity, conformational changes upon binding, and the catalytic mechanism if the protein is an enzyme. mdpi.com
To investigate phenomena occurring on even larger scales, such as the aggregation of multiple this compound molecules in different solvents or their interaction with a lipid membrane, a coarse-graining approach could be employed. In this type of multi-scale model, groups of atoms are represented as single "beads," which significantly reduces the number of degrees of freedom in the system. This allows for simulations to be run for much longer timescales (microseconds to milliseconds), providing insights into processes like micelle formation, membrane insertion, or the phase behavior of large ensembles of the molecule. The parameters for the interactions between these beads would be derived from more detailed, atomistic simulations (a "bottom-up" approach) or from experimental data.
The table below illustrates a potential setup for a QM/MM simulation of this compound within a hypothetical protein binding site, outlining the different components of the model and the theoretical methods that could be applied.
| System Component | Modeling Level | Methodology | Rationale |
| This compound | Quantum Mechanics (QM) | Density Functional Theory (DFT) with B3LYP functional | To accurately model the electronic structure and interactions of the ligand. |
| Key Protein Residues (e.g., Arg, Tyr within 5 Å) | Quantum Mechanics (QM) | Density Functional Theory (DFT) with B3LYP functional | To capture charge transfer, polarization, and specific hydrogen bonding with the ligand. |
| Remainder of the Protein | Molecular Mechanics (MM) | AMBER or CHARMM force field | To efficiently model the structural dynamics and electrostatic environment of the protein. |
| Solvent (Water) | Molecular Mechanics (MM) | TIP3P or SPC/E water model | To simulate the bulk solvent effects on the protein-ligand complex. |
This multi-scale approach would allow for a detailed investigation of the binding mechanism, providing energetic and structural data that are not accessible through either QM or MM methods alone. Future research leveraging such multi-scale simulations would significantly advance the understanding of this compound's behavior in complex chemical and biological systems.
Chemical Reactivity and Reaction Mechanisms of 1 Anthracenebutyric Acid
Carboxylic Acid Functional Group Reactivity
The butyric acid substituent attached to the anthracene (B1667546) core provides a site for a variety of reactions typical of carboxylic acids.
The carboxylic acid group of 1-Anthracenebutyric Acid can readily undergo esterification and amidation reactions. nih.govnih.govmdpi.com These transformations are fundamental in organic synthesis for the formation of ester and amide linkages, respectively.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a Lewis acid. thieme-connect.de The reaction proceeds through a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, facilitating the nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.
Amidation is the reaction of the carboxylic acid with an amine to form an amide. nih.gov This reaction is often mediated by coupling reagents to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. nih.govnih.gov Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride (B1165640), which then readily reacts with the amine. researchgate.net Enzymes, particularly lipases, can also serve as effective biocatalysts for amidation reactions under milder, greener conditions. nih.gov
A general representation of these reactions is provided in the table below:
| Reaction Type | Reactants | Products | General Conditions |
| Esterification | This compound + Alcohol (R-OH) | 1-Anthracenebutyl Ester | Acid catalyst (e.g., H₂SO₄), Heat |
| Amidation | This compound + Amine (R-NH₂) | N-substituted-1-anthracenebutanamide | Coupling agent (e.g., DCC, EDC) or conversion to acyl halide |
As a carboxylic acid, this compound participates in acid-base equilibria in protic solvents. libretexts.orglibretexts.org In aqueous solution, it can donate a proton to a water molecule to form a carboxylate anion and a hydronium ion. libretexts.org The extent of this dissociation is quantified by its acid dissociation constant (Ka) or its logarithmic form, pKa. ethz.ch
The equilibrium can be represented as follows:
C₁₄H₉(CH₂)₃COOH + H₂O ⇌ C₁₄H₉(CH₂)₃COO⁻ + H₃O⁺
The pKa value is influenced by the electronic properties of the anthracene ring and the length of the alkyl chain. The electron-rich aromatic system of anthracene may have a modest electron-withdrawing inductive effect, which would slightly increase the acidity of the carboxylic acid compared to a simple alkanoic acid. Computational studies on related sulfonic acids have shown that the stability of the conjugate base and the surrounding solvent molecules play a crucial role in the proton transfer dynamics. nih.gov The proton transfer process is a fundamental aspect of its behavior in biological and chemical systems. frontiersin.org
Reactivity of the Anthracene Moiety
The tricyclic aromatic system of anthracene in this compound is susceptible to a range of reactions that are characteristic of polycyclic aromatic hydrocarbons.
The anthracene ring can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The position of substitution is directed by the existing butyric acid substituent and the inherent reactivity of the anthracene nucleus. The anthracene ring is most susceptible to electrophilic attack at the 9- and 10-positions (meso-positions) due to the formation of a more stable carbocation intermediate (arenium ion) that preserves the aromaticity of two of the three rings. masterorganicchemistry.com
The butyric acid group, being an alkyl chain with a carbonyl group, is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl. However, its attachment via a flexible alkyl chain somewhat mitigates this effect on the anthracene ring. The substitution pattern will be a result of the interplay between the activating nature of the anthracene core and the directing effects of the substituent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution at the 9- and/or 10-position |
| Bromination | Br₂, FeBr₃ | Substitution at the 9- and/or 10-position |
| Sulfonation | SO₃, H₂SO₄ | Substitution at the 9- and/or 10-position |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at the 9- and/or 10-position |
The central ring of the anthracene moiety can act as a diene in pericyclic reactions, most notably the Diels-Alder reaction. libretexts.orgmsu.edulibretexts.orgox.ac.uk This [4+2] cycloaddition reaction involves the reaction of the diene (the anthracene core) with a dienophile, typically an electron-deficient alkene or alkyne, to form a cyclic adduct. unina.it The reaction is concerted, meaning that all bond-forming and bond-breaking steps occur in a single transition state. unina.it
The Diels-Alder reaction of anthracene derivatives typically occurs across the 9- and 10-positions, leading to the formation of a bridged bicyclic system. The reaction is often thermally initiated and is a powerful tool for the construction of complex polycyclic structures. The presence of the butyric acid substituent at the 1-position may influence the rate and stereoselectivity of the cycloaddition.
Anthracene and its derivatives are well-known to undergo photochemical reactions upon exposure to ultraviolet (UV) light. nih.gov A characteristic photochemical reaction of anthracene is the [4+4] photodimerization. In this process, two molecules of this compound would react in a cycloaddition reaction between the 9- and 10-positions of each molecule to form a dimer. This reaction is typically reversible, with the dimer reverting to the monomers upon heating. The quantum yield and efficiency of the dimerization can be influenced by the solvent and the presence of other chemical species.
Organometallic Reactions Involving this compound Derivatives
The carboxylic acid group of this compound is generally unreactive towards nucleophilic addition by organometallic reagents due to its acidic proton, which would simply be deprotonated by the basic organometallic compound. To facilitate reactions at the carbonyl carbon, this compound must first be converted into a more reactive derivative, such as an acid chloride. This transformation can be readily achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂).
Once converted to 1-anthracenebutyryl chloride, the acyl group becomes susceptible to nucleophilic attack by various organometallic reagents. The choice of organometallic reagent is crucial as it dictates the final product.
Reaction with Organocuprates (Gilman Reagents):
Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are soft nucleophiles that react with acid chlorides to produce ketones in good yields. organicchemistrytutor.commasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution where one of the alkyl groups from the cuprate (B13416276) displaces the chloride. A key advantage of using organocuprates is that the reaction typically stops at the ketone stage, as they are generally unreactive towards the newly formed ketone. chemistrysteps.com This allows for the selective synthesis of ketones from acid chlorides. libretexts.org For example, reacting 1-anthracenebutyryl chloride with lithium dimethylcuprate would yield 1-(anthracen-1-yl)pentan-2-one.
Reaction with Organolithium and Grignard Reagents:
In contrast, organolithium (RLi) and Grignard (RMgX) reagents are harder and more reactive nucleophiles. When reacted with an acid chloride, they add to the carbonyl group twice. The first addition results in the formation of a ketone intermediate. However, this ketone is more reactive than the initial acid chloride and immediately undergoes a second nucleophilic attack by another equivalent of the organolithium or Grignard reagent. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. Therefore, treating 1-anthracenebutyryl chloride with an excess of a Grignard reagent like methylmagnesium bromide would result in the formation of 2-(anthracen-1-yl)-3-methylhexan-3-ol.
The differing reactivity of these organometallic reagents allows for the selective synthesis of either a ketone or a tertiary alcohol from the same this compound starting material, as summarized in the table below.
| Starting Material | Reagent | Intermediate | Final Product |
| 1-Anthracenebutyryl chloride | Lithium dialkylcuprate (R₂CuLi) | Ketone | Ketone |
| 1-Anthracenebutyryl chloride | Grignard Reagent (RMgX) | Ketone | Tertiary Alcohol |
| 1-Anthracenebutyryl chloride | Organolithium Reagent (RLi) | Ketone | Tertiary Alcohol |
Modulation of Reactivity through Substituent Effects and Environmental Factors
The chemical reactivity and photophysical properties of this compound can be significantly influenced by the presence of substituents on the anthracene ring and by various environmental factors.
Substituent Effects:
The electronic properties of substituents on the anthracene core play a critical role in modulating its reactivity, particularly in photochemical reactions such as the characteristic [4+4] photodimerization. mdpi.com The rate and efficiency of this cycloaddition are largely governed by the electronic nature of the substituents. nih.gov
Electron-donating groups (e.g., -OCH₃, -CH₃) generally enhance the electron density of the anthracene π-system, which can facilitate electrophilic attack and may influence the rate of photodimerization.
Electron-withdrawing groups (e.g., -NO₂, -CN, -Br) decrease the electron density of the aromatic rings. Such deactivating groups have been shown to reduce the reactivity of anthracene derivatives towards dimerization. nih.gov For instance, the photodimerization of 9-bromoanthracene (B49045) is approximately ten times slower than that of unsubstituted anthracene. nih.gov
| Substituent on Anthracene Ring | Electronic Effect | Effect on Photodimerization Rate |
| -H (unsubstituted) | Neutral | Reference Rate |
| -Br (at position 9) | Electron-withdrawing | Decreased |
| -CHO (at position 9) | Electron-withdrawing | Increased |
| -COOC₂H₅ (at position 9) | Electron-withdrawing | Increased |
| -CH₂OH (at position 9) | Weakly Electron-donating | Increased |
Data compiled from multiple sources. mdpi.comnih.gov
Environmental Factors:
The local environment surrounding the this compound molecule can profoundly impact its behavior. Key factors include the solvent, temperature, and pH.
Solvent Polarity: The polarity of the solvent can alter the photophysical properties of anthracene derivatives. For many fluorescent molecules, an increase in solvent polarity (as indicated by a higher dielectric constant or dipole moment) can lead to a decrease in fluorescence intensity. mdpi.com This is often attributed to increased solute-solvent interactions that promote non-radiative decay pathways from the excited state. mdpi.com
| Solvent | Dielectric Constant (approx.) | Relative Fluorescence Intensity |
| Benzene (B151609) | 2.3 | High |
| Chlorobenzene | 5.6 | Moderate |
| Ethyl Acetate | 6.0 | Moderate |
| Acetone (B3395972) | 21 | Low |
| Acetonitrile (B52724) | 37 | Very Low |
Illustrative data based on general trends for fluorophores. mdpi.com
Temperature: Temperature has a significant effect on the fluorescence of anthracene derivatives. Generally, an increase in temperature leads to a decrease in fluorescence intensity. epa.gov This phenomenon, known as thermal quenching, occurs because higher temperatures increase the frequency of molecular collisions and vibrations, which enhances the rate of non-radiative decay processes from the excited state. researchgate.netedinst.com This is typically a dynamic quenching process. nih.gov
| Temperature | Effect on Molecular Collisions | Fluorescence Intensity |
| Low | Less Frequent | Higher |
| High | More Frequent | Lower |
Host-Guest Interactions: The encapsulation of anthracene derivatives within macrocyclic host molecules, such as cucurbit[n]urils, represents a unique environmental factor that can dramatically alter their photoreactivity. The confined space of the host cavity can pre-organize the guest molecules, leading to highly selective reactions. For example, cucurbit chemistrysteps.comuril has been shown to act as a nanoreactor that promotes the photodimerization of 9-substituted anthracene derivatives. rsc.org In contrast, the smaller cavity of cucurbit nih.govuril can induce a completely different reaction pathway, such as photosolvolysis, which does not occur in the absence of the host. rsc.orgnih.gov This highlights the powerful role of supramolecular environments in controlling chemical reactions.
Analytical Methodologies for the Detection and Quantification of 1 Anthracenebutyric Acid
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating 1-Anthracenebutyric Acid from complex matrices, ensuring the accuracy of subsequent quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its concentration. sepscience.comchromatographyonline.com The method's high resolution allows for the separation of the main compound from impurities and potential degradation products. chromatographyonline.comchromatographyonline.com A typical setup involves a reversed-phase column, where the nonpolar stationary phase interacts with the hydrophobic anthracene (B1667546) moiety of the molecule.
The purity of a chromatographic peak is a critical parameter, and it is often assessed using a photodiode array (PDA) detector. sepscience.com This detector acquires UV-Vis spectra across the entire peak, and software algorithms compare the spectra from the upslope, apex, and downslope of the peak. Spectral homogeneity across the peak indicates purity, whereas variations suggest the presence of co-eluting impurities. sepscience.comchromatographyonline.com For quantitative analysis, a calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid) nih.govnih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm or PDA (200-400 nm) for purity assessment |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
For the detection of trace amounts of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity. nih.gov Due to the low volatility and polar nature of the carboxylic acid group, a derivatization step is typically required before GC analysis. nih.gov This process converts the carboxylic acid into a more volatile and thermally stable ester, such as a trimethylsilyl (B98337) (TMS) derivative, by reacting it with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum that acts as a "molecular fingerprint," allowing for definitive identification and quantification, even at very low concentrations. nih.govuah.edu
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) |
| GC Column | Capillary column (e.g., TG-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) ekb.eg |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) ekb.eg |
| Injector Temperature | 280 °C ekb.eg |
| Oven Program | Initial temp 50°C, ramp to 280°C at 3°C/min, hold for 12 min dergipark.org.tr |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV dergipark.org.tr |
| Detection | Selected Ion Monitoring (SIM) for enhanced sensitivity |
Ion Exclusion Chromatography (IEC) is a specialized form of HPLC that is particularly effective for the separation of organic acids like this compound from other ionic and non-ionic compounds. shimadzu.comdiduco.com The separation mechanism in IEC is based on the principle of Donnan exclusion. shimadzu.com The stationary phase consists of a sulfonated polystyrene-divinylbenzene resin, which has fixed negative charges (sulfonate groups).
When an acidic mobile phase (e.g., dilute perchloric acid) is used, strong acids are fully ionized and are repelled by the negatively charged stationary phase, causing them to elute quickly. shimadzu.com Weaker acids, such as carboxylic acids, are only partially ionized and can therefore penetrate the pores of the resin to a greater extent, leading to longer retention times. shimadzu.comresearchgate.net This technique allows for the selective separation of organic acids based on their pKa values and size. shimadzu.com
| Parameter | Typical Condition |
|---|---|
| Column | Polymer-based ion exclusion column |
| Mobile Phase | Dilute aqueous solution of a strong acid (e.g., 0.005 M Perchloric Acid) shimadzu.com |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis (at a low wavelength, e.g., 210 nm) or pH-buffered conductivity detection shimadzu.com |
| Column Temperature | 40 - 60 °C shimadzu.com |
Spectrofluorimetric Methods for Sensitive Detection
The inherent fluorescence of the anthracene ring in this compound makes spectrofluorimetry an exceptionally sensitive detection method. researchgate.netresearchgate.net
Synchronous spectrofluorimetry is an advanced fluorescence technique that can enhance measurement sensitivity and selectivity compared to conventional methods. nih.govnih.gov In this method, both the excitation and emission monochromators are scanned simultaneously while maintaining a constant wavelength interval (Δλ). doi.org This process results in a simplified and narrowed emission spectrum, which reduces spectral overlap from interfering substances and minimizes scattering effects. nih.govnih.gov
To further improve the resolution of complex mixtures, first-derivative synchronous spectrofluorimetry can be employed. nih.gov Taking the first derivative of the synchronous spectrum helps to resolve overlapping peaks and allows for the accurate quantification of the target analyte even in the presence of other fluorescent compounds. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Excitation Wavelength (λex) | Scanned simultaneously with emission |
| Emission Wavelength (λem) | Scanned simultaneously with excitation |
| Wavelength Interval (Δλ = λem - λex) | Optimized for maximum signal and selectivity (e.g., 20-60 nm) |
| Solvent | Methanol (B129727) or Acetonitrile |
| Data Processing | Zero-crossing technique in first-derivative spectra for quantification nih.gov |
Immunoassays represent a highly sensitive and selective approach for detecting polycyclic aromatic hydrocarbons (PAHs) and their derivatives. eurekaselect.combenthamdirect.comresearchgate.net While antibodies are not typically generated against small molecules like this compound directly, it can be used as a hapten. A hapten is a small molecule that, when conjugated to a larger carrier protein (such as Bovine Serum Albumin or Ovalbumin), can elicit an immune response to produce specific antibodies. researchgate.netnih.gov For instance, a structurally similar compound, 9-Anthracenebutanoic acid, gamma-oxo-, has been synthesized and used as a hapten to develop polyclonal antibodies for the determination of anthracene. nih.gov
Real-time Immuno-Polymerase Chain Reaction (RT-IPCR) is an ultrasensitive platform that combines the specificity of an antibody-antigen interaction with the exponential signal amplification of PCR. nih.gov In a competitive assay format, the target analyte (this compound) in a sample competes with a known amount of a coating antigen for a limited number of specific antibodies. nih.gov These antibodies are linked to a DNA reporter molecule. The amount of DNA-linked antibody that binds to the coating antigen is inversely proportional to the concentration of the analyte in the sample. This bound DNA is then quantified using real-time PCR, allowing for extremely low detection limits, often in the femtogram per milliliter (fg/mL) range. nih.govresearchgate.net
| Component/Step | Description |
|---|---|
| Hapten Synthesis | This compound is chemically conjugated to a carrier protein (e.g., BSA) to create an immunogen. nih.gov |
| Antibody Production | The immunogen is used to immunize an animal (e.g., a rabbit) to generate polyclonal antibodies specific to the anthracenebutyric acid moiety. nih.gov |
| Assay Format | Competitive ELISA or RT-IPCR format. nih.govnemi.gov |
| Detection Principle (RT-IPCR) | Quantification of a DNA reporter molecule attached to the antibody using real-time PCR. nih.goviaea.org |
| Sensitivity | Can achieve detection limits down to the picogram or femtogram per milliliter level. nih.govresearchgate.net |
Sample Preparation and Extraction Techniques for Complex Matrices (e.g., Dispersive Liquid-Liquid Extraction)
The accurate quantification of this compound, a polycyclic aromatic hydrocarbon (PAH) derivative, from complex matrices such as environmental water, soil, or biological fluids, is critically dependent on the efficacy of the sample preparation stage. This step is essential for isolating the target analyte from interfering substances, concentrating it to detectable levels, and rendering it compatible with the analytical instrument. libretexts.org The choice of extraction technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity of the analysis. tandfonline.com
Given its acidic functional group and aromatic structure, methods effective for other PAHs and acidic organic compounds are often adapted for this compound. Key techniques include Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME).
Solid-Phase Extraction (SPE)
SPE is a widely used technique that separates compounds from a mixture based on their physical and chemical properties. phenomenex.com For acidic compounds like this compound in a complex biological matrix, a mixed-mode SPE approach can be highly effective. This involves using a sorbent with both hydrophobic and ion-exchange functionalities. nih.govbohrium.com The general procedure involves four key steps:
Conditioning: The sorbent is prepared with a suitable solvent to ensure optimal analyte retention. phenomenex.com
Sample Loading: The sample, with its pH adjusted to ensure the analyte is in a neutral state, is passed through the sorbent bed. nih.gov
Washing: Interfering compounds are washed away from the sorbent using a specific solvent. phenomenex.com
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound. phenomenex.comnih.govbohrium.com
A study on the extraction of acidic drugs from urine utilized a mixed-mode column (hydrophobic and ion-exchange ligands). The analytes were eluted with a mixture of methanol and acetic acid, achieving absolute recoveries exceeding 80%. nih.govbohrium.com
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME has emerged as a popular, rapid, and efficient microextraction technique for organic pollutants in aqueous samples. mdpi.com The method is based on a ternary solvent system where an appropriate mixture of an extraction solvent (a high-density organic solvent) and a disperser solvent (a water-miscible polar solvent) is rapidly injected into the aqueous sample. akjournals.com This creates a cloudy solution, consisting of fine droplets of the extraction solvent dispersed throughout the sample, which provides a large surface area for rapid mass transfer of the analyte from the aqueous phase to the extraction solvent. mdpi.comakjournals.com
The key steps in a typical DLLME procedure are:
Injection of a mixture of extraction and disperser solvents into the aqueous sample.
Formation of a cloudy solution, facilitating the transfer of the analyte.
Centrifugation to separate and sediment the extraction solvent containing the concentrated analyte.
Collection of the sedimented phase for subsequent analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). akjournals.com
A variation of this technique, DLLME based on the Solidification of a Floating Organic Droplet (DLLME-SFO), uses an extraction solvent with a low density and a melting point near room temperature. This modification avoids the use of high-density, often toxic, chlorinated solvents and simplifies the collection of the extractant. mdpi.com
The selection of solvents is crucial for the efficiency of DLLME. Studies on PAHs have investigated various combinations to optimize recovery.
| Extraction Solvent | Disperser Solvent | Key Findings/Optimized Conditions | Reference |
|---|---|---|---|
| Chloroform (B151607) | Acetone (B3395972) | A suitable combination for the extraction of 13 PAHs from mineral water. Optimized volumes were 500 µL of chloroform and 1000 µL of acetone for a 10 mL sample. | nih.gov |
| 1-Dodecanol (B7769020) | Deep Eutectic Solvent (Choline chloride: Acetic acid) | Used in a DLLME-SFO method. Optimized conditions were 60 µL of 1-dodecanol and 316 µL of DES for a 12 mL sample, assisted by ultrasound. | mdpi.com |
| Chloroform | Methanol | Effective for PAHs with two or three fused aromatic rings. | mdpi.com |
| Chloroform | Acetonitrile | Suitable for PAHs containing more than four aromatic rings. | mdpi.com |
| Chloroform | Acetonitrile | Used for simultaneous extraction of parent and nitrated PAHs. Optimal volumes were 60 µL of chloroform and 200 µL of acetonitrile with 10% (w/v) NaCl. | akjournals.com |
Validation and Interlaboratory Comparison of Analytical Protocols
The validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. fda.gov For a compound like this compound, this involves evaluating several key performance characteristics. Following successful validation, interlaboratory comparisons or proficiency tests are crucial for assessing the competence of different laboratories in performing the analysis and ensuring comparability of results. npl.co.uk
Method Validation Parameters
Analytical methods for PAHs, which would be applicable to this compound, are typically validated for linearity, accuracy (recovery), precision, and sensitivity (limits of detection and quantification). jbth.com.brpfigueiredo.orgeuropa.eu
Linearity: This demonstrates the method's ability to produce test results that are directly proportional to the analyte concentration within a specific range. europa.eu It is typically evaluated by analyzing a series of standards and is considered acceptable if the coefficient of determination (r²) is high, often ≥ 0.99. cipac.org
Accuracy (Recovery): Accuracy is the closeness of the test results to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and analyzed. The percentage of the spiked amount recovered indicates the method's accuracy. europa.eu
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pfigueiredo.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jbth.com.br
The table below summarizes typical validation results from studies on PAH analysis using extraction methods like DLLME followed by chromatographic determination.
| Parameter | Typical Range of Results | Reference |
|---|---|---|
| Linearity (r²) | 0.983 - 0.9999 | akjournals.comnih.gov |
| Recovery (%) | 71% - 121% | nih.govjbth.com.br |
| Precision (RSD %) | < 10% to < 20% | jbth.com.brnih.gov |
| LOD (ng/L or ng/mL) | 3.5 - 16 ng/L (DLLME-dSPE-GC-MS) 0.03 - 0.1 ng/mL (DLLME-GC-MS) 0.82 - 3.48 ng/L (DLLME-GC-MS) | akjournals.comnih.govnih.gov |
| LOQ (ng/L) | 11.8 - 46.9 ng/L (DLLME-SFO-GC-MS) | mdpi.com |
Interlaboratory Comparison and Proficiency Testing
Interlaboratory comparisons (ILCs) are exercises in which multiple laboratories analyze the same homogeneous sample. europa.eu These studies are vital for establishing the reproducibility of a method and identifying potential biases or discrepancies in laboratory performance. npl.co.uk Organizations like the European Union Reference Laboratory for PAHs (EURL PAH) regularly organize such comparisons. europa.eu
In these studies, participants receive test materials (e.g., spiked oils, naturally contaminated powders, or standard solutions) and are asked to analyze them using their routine methods. europa.eu The performance is often evaluated using z-scores, which indicate how far a laboratory's result deviates from the assigned reference value. europa.eu
Findings from interlaboratory studies on PAHs have highlighted several key points:
A significant dispersion of results among participating laboratories can be observed, even when analyzing standard solutions. researchgate.net
The performance of laboratories can be satisfactory, with one EURL ILC reporting that about 83.6% of reported results for four marker PAHs achieved a satisfactory z-score. europa.eu
Proficiency testing (PT) schemes are a crucial quality assurance measure for laboratories, helping them prepare for regulatory requirements and ensure the quality of their data. dguv.de
These comparisons underscore the importance of not only having a validated in-house method but also participating in external quality assessment schemes to ensure that analytical results for compounds like this compound are consistently accurate and comparable across different analytical settings.
Future Directions and Emerging Research Avenues for 1 Anthracenebutyric Acid
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
ML algorithms, such as graph neural networks and deep learning models, can be trained on large datasets of chemical structures and their associated experimental data. astrazeneca.comnih.gov This training enables the models to learn complex structure-property relationships. nih.gov For 1-Anthracenebutyric acid and its virtual derivatives, AI can be leveraged to predict a wide array of characteristics, significantly reducing the need for time-consuming and resource-intensive laboratory experiments. youtube.com
Key areas for predictive modeling include:
Physicochemical Properties: AI models can accurately predict properties such as solubility, lipophilicity, and thermal stability, which are crucial for designing applications in materials science and biomedicine. nih.gov
Bioactivity and Toxicity: By analyzing the structural features of this compound, ML algorithms can screen for potential biological targets and predict its likely bioactivities or toxicological profile. youtube.comcas.org This is invaluable for early-stage drug discovery or for assessing the environmental impact of new materials.
Spectroscopic and Photophysical Properties: AI can predict the absorption and emission spectra of this compound derivatives, guiding the design of new fluorescent probes, sensors, or materials for optoelectronic devices.
The integration of explainable AI (XAI) methodologies can provide insights into the "black box" nature of some ML models, helping researchers understand which molecular features are most influential in determining a specific property. nih.govnih.gov This deeper understanding can guide the rational design of new molecules with enhanced performance characteristics.
Table 1: Potential AI/ML Predictive Models for this compound Derivatives
| Predictive Model Target | Machine Learning Algorithm | Potential Application |
|---|---|---|
| Aqueous Solubility | Graph Convolutional Networks | Formulation development for biological assays |
| Binding Affinity to Target Proteins | Deep Neural Networks / SVM | Virtual screening for drug discovery |
| Fluorescence Quantum Yield | Random Forest / Gradient Boosting | Design of efficient fluorescent probes |
| In Silico Toxicity Profile | Ensemble Models | Early-stage safety assessment |
Exploration of Novel Synthetic Methodologies
While classical methods for synthesizing anthracene (B1667546) derivatives exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its analogs.
Modern synthetic organic chemistry offers a toolkit of advanced methodologies that could be applied:
C-H Bond Functionalization: Palladium-catalyzed C-H arylation or alkenylation reactions could provide a direct and atom-economical way to introduce substituents onto the anthracene core, allowing for the rapid generation of a library of derivatives with diverse functionalities. beilstein-journals.org
Chemoenzymatic Synthesis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing the environmental impact of chemical synthesis. sciengine.com For instance, enzymes could be employed for the asymmetric reduction of a ketone precursor to introduce chirality or for the selective functionalization of the butyric acid side chain.
Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could enable more efficient and on-demand production.
Asymmetric Synthesis: For applications where chirality is important, such as in chiral recognition or as pharmaceutical intermediates, the development of asymmetric synthetic routes is crucial. This could involve using chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming steps. google.com
Table 2: Comparison of Synthetic Methodologies for this compound
| Methodology | Traditional Approach (e.g., Friedel-Crafts) | Novel Approach (e.g., C-H Activation) |
|---|---|---|
| Reagents | Often requires stoichiometric strong acids | Catalytic amounts of transition metals |
| Atom Economy | Moderate, can generate significant waste | High, forms C-C bonds directly |
| Step Economy | Often multi-step | Potentially fewer steps |
| Substrate Scope | Can be limited by directing group effects | Broader functional group tolerance |
| Sustainability | Higher energy input, more solvent waste | Milder conditions, potentially less waste |
Advanced Functional Material Design and Engineering
The inherent properties of the anthracene moiety—its rigidity, aromaticity, and fluorescence—make this compound an attractive building block for advanced functional materials. The butyric acid side chain provides a convenient chemical handle for incorporation into larger structures.
Future research could explore its use in:
Organic Electronics: Anthracene derivatives are known for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). dntb.gov.ua this compound could be functionalized and polymerized to create new semiconducting polymers or used to modify the surface of electrodes to improve device performance.
Chemical Sensors: The fluorescence of the anthracene core is often sensitive to its local environment. This property can be harnessed to design chemosensors. The butyric acid group can be used to anchor the molecule to a solid support or to introduce specific recognition elements that bind to a target analyte, causing a detectable change in the fluorescence signal.
Self-Assembling Materials: The amphiphilic nature of certain derivatives of this compound could be exploited to create self-assembling systems like micelles, vesicles, or liquid crystals. These ordered structures could find applications in drug delivery, templating, or the creation of nanostructured materials.
Table 3: Potential Functional Materials Derived from this compound
| Material Class | Key Structural Feature Utilized | Potential Application |
|---|---|---|
| Conjugated Polymers | Anthracene core (π-system) | Organic Light-Emitting Diodes (OLEDs) |
| Functionalized Surfaces | Butyric acid group (for covalent attachment) | Chemical sensors, modified electrodes |
| Supramolecular Gels | Intermolecular π-π stacking and H-bonding | Stimuli-responsive materials |
| Fluorescent Nanoparticles | Anthracene core (fluorophore) | Bio-imaging contrast agents |
Interdisciplinary Research with Other Scientific Domains
The unique structure of this compound makes it a versatile tool for bridging chemistry with other scientific fields, such as biology, physics, and environmental science.
Biomedical Imaging and Probes: The intrinsic fluorescence of the anthracene group allows it to be used as a molecular probe. The carboxylic acid can be readily coupled to biomolecules like peptides, proteins, or DNA. These fluorescently-labeled biomolecules can be used to study cellular processes, protein-protein interactions, or for diagnostic imaging.
Nanotechnology: this compound can be used as a surface ligand to functionalize nanoparticles (e.g., gold, quantum dots). This can improve their stability in biological media, impart new optical properties, or be used to target them to specific cells or tissues.
Environmental Science: The fluorescent properties of polycyclic aromatic hydrocarbons are often used in environmental monitoring. This compound could potentially be developed as a fluorescent tracer for studying water flow or as a model compound for investigating the environmental fate and transport of pollutants.
The future of research on this compound is bright and multifaceted. By embracing cutting-edge technologies like AI, exploring innovative synthetic pathways, designing novel materials, and fostering collaborations across disciplines, the scientific community can unlock the full potential of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the primary experimental applications of 1-Anthracenebutyric Acid in biochemical studies, and how should protocols be designed to ensure compound stability?
- Methodological Answer : this compound is frequently utilized as a fluorescent probe or intermediate in organic synthesis. To ensure stability, protocols should include inert atmosphere handling (e.g., nitrogen gloveboxes) and storage at low temperatures (−20°C) in amber vials to prevent photodegradation. Spectroscopic validation (e.g., UV-Vis or fluorescence spectroscopy) should be performed pre- and post-experiment to confirm structural integrity .
Q. How can researchers validate the purity of this compound using analytical techniques, and what thresholds are considered acceptable for experimental use?
- Methodological Answer : Purity can be assessed via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or thin-layer chromatography (TLC) using silica gel plates. Acceptable purity thresholds depend on the application: ≥95% for kinetic studies, ≥98% for mechanistic investigations. Nuclear magnetic resonance (NMR) should confirm the absence of side products (e.g., anthracene derivatives) .
Advanced Research Questions
Q. What catalytic strategies improve the synthesis yield of this compound derivatives under mild conditions, and how can side-product formation be minimized?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids and anthracene precursors have shown improved yields (70–85%) at 60°C. Side products (e.g., homocoupling byproducts) can be reduced by optimizing ligand-to-catalyst ratios (1:2) and using degassed solvents to suppress oxidative pathways .
Q. In photodynamic therapy studies, how does the conjugation of this compound to nanoparticles alter its cellular uptake dynamics, and what controls are critical for isolating these effects?
- Methodological Answer : Conjugation with polyethylene glycol (PEG)-coated nanoparticles enhances aqueous solubility and cellular uptake. Controls should include:
- Free this compound (no nanoparticles) to compare uptake efficiency.
- Blank nanoparticles to assess carrier-specific effects.
- Confocal microscopy with fluorescent tags to track intracellular localization .
Q. How can discrepancies in the reported solubility of this compound across solvents be resolved methodologically?
- Methodological Answer : Contradictory solubility data (e.g., in DMSO vs. ethanol) require cross-validation via saturation shake-flask assays at controlled temperatures (25°C ± 0.5°C). Statistical tools like Bland-Altman analysis can identify systematic biases between studies, while Hansen solubility parameters should be calculated to predict solvent compatibility .
Data Integrity and Analysis
Q. What statistical approaches are recommended to address variability in fluorescence intensity measurements of this compound in biological matrices?
- Methodological Answer : Normalize fluorescence data against internal standards (e.g., rhodamine B). Apply ANOVA with post-hoc Tukey tests to compare means across replicates. Outliers should be evaluated using Grubbs’ test (α = 0.05). Data should be reported with 95% confidence intervals to quantify uncertainty .
Q. How should researchers design dose-response experiments using this compound to ensure reproducibility in cytotoxicity assays?
- Methodological Answer : Use logarithmic dilution series (e.g., 0.1–100 µM) with triplicate wells per concentration. Include positive (e.g., doxorubicin) and negative (vehicle-only) controls. Cell viability should be measured via MTT assays, with IC50 values calculated using nonlinear regression (four-parameter logistic model) .
Safety and Compliance
Q. What modifications to experimental protocols are necessary when handling this compound to mitigate health risks without compromising data accuracy?
- Methodological Answer : Use fume hoods for weighing and dissolution steps to prevent inhalation. Skin contact risks can be minimized by double-gloving and using nitrile gloves (not latex). Emergency procedures (e.g., 15-minute rinsing for eye exposure) must be documented, and SDS sheets should be accessible .
Cross-Disciplinary Applications
Q. How does the integration of this compound into hybrid materials impact its electrochemical properties, and what characterization techniques are essential?
- Methodological Answer : Cyclic voltammetry (scan rate: 50 mV/s) in acetonitrile/TBAP electrolyte reveals redox behavior (e.g., anthracene-based oxidation peaks). X-ray photoelectron spectroscopy (XPS) confirms covalent bonding in hybrid systems. Differential scanning calorimetry (DSC) assesses thermal stability up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
